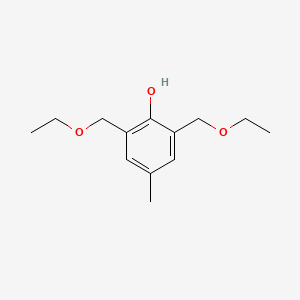![molecular formula C14H9F6N B14234947 Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- CAS No. 583052-20-4](/img/structure/B14234947.png)
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are characterized by the presence of trifluoromethyl groups attached to a pyridine ring, which imparts unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of trichloromethyl-pyridine, followed by the substitution of chlorine atoms with fluorine atoms . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on the direct fluorination method due to its efficiency and scalability. The process involves the use of trichloromethyl-pyridine as a starting material, which undergoes chlorination and subsequent fluorination to yield the desired trifluoromethyl-substituted pyridine .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- is primarily attributed to the presence of trifluoromethyl groups and the pyridine ring. These structural features enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The compound’s unique properties result in superior pest control and potential therapeutic effects compared to traditional phenyl-containing compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Employed in the preparation of arylaminothiocarbonylpyridinium salts.
Uniqueness
Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl- stands out due to its specific substitution pattern, which imparts unique physical and chemical properties.
Propriétés
Numéro CAS |
583052-20-4 |
|---|---|
Formule moléculaire |
C14H9F6N |
Poids moléculaire |
305.22 g/mol |
Nom IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]-4-methylpyridine |
InChI |
InChI=1S/C14H9F6N/c1-8-2-3-21-12(4-8)9-5-10(13(15,16)17)7-11(6-9)14(18,19)20/h2-7H,1H3 |
Clé InChI |
QTHYYZWLKATFHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
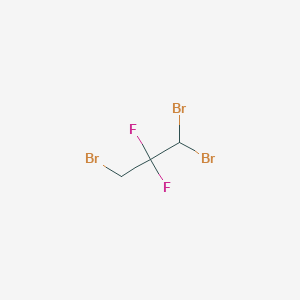
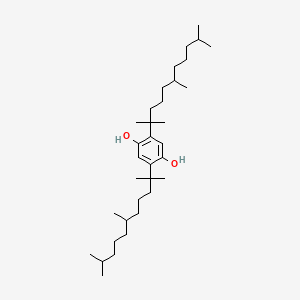
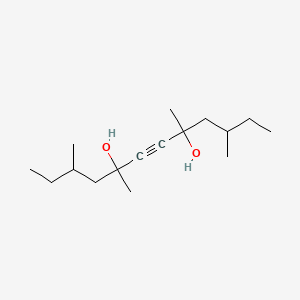
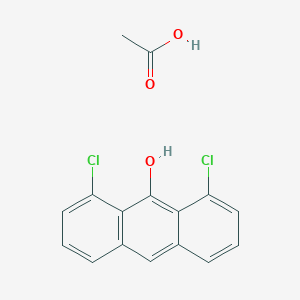
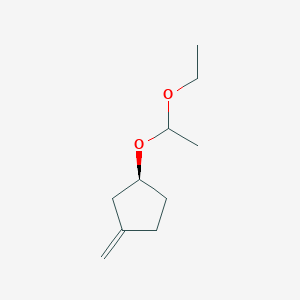
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
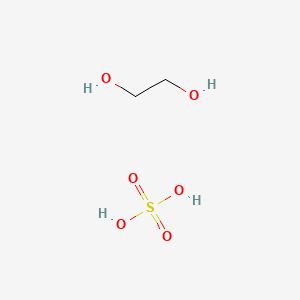
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
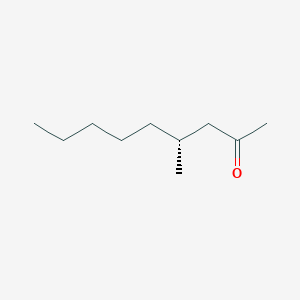
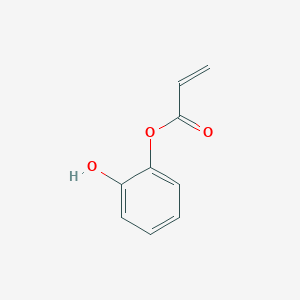
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
